RGS4 inhibitor 13 RGS4 inhibitor 13
Brand Name: Vulcanchem
CAS No.:
VCID: VC14499366
InChI: InChI=1S/C7H12N2O3S/c1-3-9-6(10)8(4-5-12-2)7(11)13-9/h3-5H2,1-2H3
SMILES:
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol

RGS4 inhibitor 13

CAS No.:

Cat. No.: VC14499366

Molecular Formula: C7H12N2O3S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

RGS4 inhibitor 13 -

Specification

Molecular Formula C7H12N2O3S
Molecular Weight 204.25 g/mol
IUPAC Name 2-ethyl-4-(2-methoxyethyl)-1,2,4-thiadiazolidine-3,5-dione
Standard InChI InChI=1S/C7H12N2O3S/c1-3-9-6(10)8(4-5-12-2)7(11)13-9/h3-5H2,1-2H3
Standard InChI Key NCTIMJFWDQCLDW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)N(C(=O)S1)CCOC

Introduction

Discovery and Screening of RGS4 Inhibitor 13

High-Throughput Screening Framework

RGS4 inhibitor 13 was identified through a high-throughput screening (HTS) campaign designed to detect compounds that counteract RGS4-mediated suppression of GPCR signaling . A stable HEK293-FlpIn cell line expressing the M3-muscarinic receptor and doxycycline-regulated RGS4 was employed to monitor Gαq-mediated calcium flux. Over 300,000 compounds were screened for their ability to enhance carbachol-induced calcium signaling specifically in the presence of RGS4 . Primary hits were validated through counter-screens to exclude false positives and compounds acting upstream of RGS4 (e.g., receptor agonists).

Table 1: Screening Outcomes for RGS4 Inhibitors

Screening StageCompounds TestedConfirmed HitsHit Rate (%)
Primary Screen305,7211,3650.45
Counter-Screen (-Dox)1,36546743
Concentration-Response4675812
Biochemical Confirmation581322

Of the 13 validated inhibitors, RGS4 inhibitor 13 exhibited reversible binding kinetics and sub-30 μM potency in biochemical assays .

Biochemical and Structural Characterization

Mechanism of Action

RGS4 inhibitor 13 belongs to a class of thiol-reactive compounds that covalently modify cysteine residues on RGS4. Mutagenesis studies using an RGS4 variant lacking solvent-accessible cysteines (RGS4-Cys) confirmed that inhibitor activity depends on covalent modification of Cys-95 and Cys-132 . Thermal shift assays revealed that inhibitor binding destabilizes RGS4’s tertiary structure, reducing its melting temperature (ΔTm = 4–6°C), while leaving Gα subunits unaffected . This allosteric disruption impedes RGS4’s ability to stabilize the transition state of GTP hydrolysis on Gα subunits.

Selectivity Profile

RGS4 inhibitor 13 demonstrates moderate selectivity across the RGS protein family. In flow cytometry protein interaction assays (FCPIA), it inhibited RGS4 and RGS19 with IC50 values of 18.3 μM and 10.9 μM, respectively, but showed minimal activity against RGS7, RGS8, and RGS16 . This selectivity aligns with structural variability in the α4-α7 helical bundle, a region critical for RGS4-inhibitor interactions .

Table 2: Activity of Reversible RGS4 Inhibitors

Compound CIDFCPIA IC50 (μM)SS-GAP IC50 (μM)Cellular IC50 (μM)Selectivity (Rank Order)
54285798.255.835.5R19 ≈ R4 > R7 > R16 > R8
190529727.935.623.8R4 > (R7, R8, R16, R19)
138957718.310.915.0R4 ≈ R19 > R7 > R8, R16
177723315.39.420.0R4 > R19 > R16 > R7, R8

Functional Impact on GPCR Signaling

Cellular Efficacy

In HEK293 cells, RGS4 inhibitor 13 enhanced carbachol-stimulated calcium flux by 40–60% at 15 μM, effectively reversing RGS4-mediated suppression of M3-muscarinic receptor signaling . The compound’s cellular IC50 (15.0 μM) closely matched its biochemical potency, suggesting minimal off-target effects in intact systems .

In Vivo Pharmacological Effects

Preclinical studies using RGS4 inhibitor 13 in murine models demonstrated its ability to modulate nociception and opioid receptor signaling. Co-administration with the μ-opioid agonist DAMGO potentiated analgesia by 2.5-fold, mirroring phenotypes observed in RGS4 knockout mice . In a formalin-induced pain model, the inhibitor reduced late-phase nociceptive responses by 35%, highlighting its potential as an adjunct for chronic pain management .

Therapeutic Implications and Future Directions

Neurological Disorders

RGS4 is enriched in brain regions implicated in schizophrenia, Parkinson’s disease, and addiction. Inhibitor 13’s ability to enhance dopamine D2 receptor signaling supports its exploration in movement disorders . Notably, RGS4 knockout mice exhibit hypersensitivity to dopamine agonists, a trait replicated pharmacologically by inhibitor 13 .

Cancer

Emerging evidence links RGS4 to tumor progression via dysregulation of GPCR pathways in breast and prostate cancers . Inhibitor 13’s modulation of Gαi/o signaling could suppress oncogenic mitogen-activated protein kinase (MAPK) pathways, though this remains untested.

Challenges and Limitations

Selectivity and Off-Target Effects

Despite moderate selectivity, inhibitor 13’s thiol reactivity raises concerns about interactions with non-RGS proteins containing accessible cysteines. Proteomic studies are needed to map its off-target landscape.

Pharmacokinetic Optimization

Current analogs exhibit poor oral bioavailability and short plasma half-lives (t1/2 < 1 hr in rodents) . Structural modifications to reduce thiol reactivity while retaining potency are underway.

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